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molecular formula C8H11ClN2O2S B087482 5-Amino-2-chloro-N,N-dimethyl-benzenesulfonamide CAS No. 10475-06-6

5-Amino-2-chloro-N,N-dimethyl-benzenesulfonamide

Cat. No. B087482
M. Wt: 234.7 g/mol
InChI Key: ODCHLWPLEOVWHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05486610

Procedure details

A mixture of 200 g of stannous chloride dihydrate and 250 ml of concentrated hydrochloric acid was cooled to 10° C. To the stirred mixture was added 50 g of N,N-dimethyl-2-chloro-5-nitrobenzenesulfonamide (Example A-2 above) in portions maintaining the temperature of 10° C. After removing the cooling bath, the reaction temperature rose to 55° C. and was held for two hours. The reaction mixture was cooled and filtered to remove the complex of the product with stannic chloride. The product was treated with water to decompose the complex and extracted with methylene chloride. Removal of solvent from the dried extract on a rotary evaporator gave 22 g of the title compound as a solid with a melting point of 125°-126° C.
[Compound]
Name
stannous chloride dihydrate
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:16])[S:3]([C:6]1[CH:11]=[C:10]([N+:12]([O-])=O)[CH:9]=[CH:8][C:7]=1[Cl:15])(=[O:5])=[O:4]>Cl>[CH3:1][N:2]([CH3:16])[S:3]([C:6]1[CH:11]=[C:10]([NH2:12])[CH:9]=[CH:8][C:7]=1[Cl:15])(=[O:5])=[O:4]

Inputs

Step One
Name
stannous chloride dihydrate
Quantity
200 g
Type
reactant
Smiles
Name
Quantity
250 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
CN(S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature of 10° C
CUSTOM
Type
CUSTOM
Details
After removing the cooling bath
CUSTOM
Type
CUSTOM
Details
rose to 55° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the complex of the product with stannic chloride
ADDITION
Type
ADDITION
Details
The product was treated with water
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
Removal of solvent from the dried
EXTRACTION
Type
EXTRACTION
Details
extract on a rotary evaporator

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN(S(=O)(=O)C1=C(C=CC(=C1)N)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: CALCULATEDPERCENTYIELD 49.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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